1,6-Hexanediamine, N,N'-di-4-quinolinyl-

Description

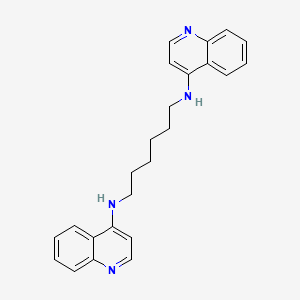

1,6-Hexanediamine, N,N'-di-4-quinolinyl- is a diamine derivative in which the terminal amino groups of 1,6-hexanediamine are substituted with 4-quinolinyl moieties. The quinoline substituents confer aromaticity and π-electron-rich systems, enabling interactions such as π-π stacking and hydrogen bonding. This compound is structurally characterized by a flexible hexamethylene backbone (-CH₂-₆-) linking two quinoline groups, which may enhance solubility in organic solvents and influence its coordination chemistry or biological activity .

Properties

CAS No. |

57599-89-0 |

|---|---|

Molecular Formula |

C24H26N4 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N,N'-di(quinolin-4-yl)hexane-1,6-diamine |

InChI |

InChI=1S/C24H26N4/c1(7-15-25-23-13-17-27-21-11-5-3-9-19(21)23)2-8-16-26-24-14-18-28-22-12-6-4-10-20(22)24/h3-6,9-14,17-18H,1-2,7-8,15-16H2,(H,25,27)(H,26,28) |

InChI Key |

OYXLOBNKXFANLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCNC3=CC=NC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Hexanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,6-hexanediamine with 4-chloroquinoline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of 1,6-hexanediamine attack the chloroquinoline, resulting in the formation of the desired product.

Reaction Conditions:

Solvent: Dimethylformamide or similar polar aprotic solvent

Base: Potassium carbonate or sodium hydride

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for 1,6-Hexanediamine, N,N’-di-4-quinolinyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N,N’-di-4-quinolinyl- can undergo various chemical reactions, including:

Oxidation: The quinolinyl groups can be oxidized to form quinoline N-oxides.

Reduction: The quinolinyl groups can be reduced to tetrahydroquinoline derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: N-alkyl or N-acyl derivatives of 1,6-Hexanediamine, N,N’-di-4-quinolinyl-

Scientific Research Applications

1,6-Hexanediamine, N,N’-di-4-quinolinyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N’-di-4-quinolinyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinolinyl groups can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s amine groups can form hydrogen bonds with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,6-Hexanediamine Derivatives

Functional Group Influence on Adsorption Performance

- Ethylenediamine vs. 1,6-Hexanediamine Modifications : Ethylenediamine-modified chitosan exhibits a Cr(VI) adsorption capacity of ~150 mg/g, whereas 1,6-hexanediamine-modified chitosan (AF-MCTS-4) achieves 203.84 mg/g due to its longer alkyl chain and higher amine density . The hexanediamine backbone provides six methylene units, increasing flexibility and accessibility of -NH₂ groups for Cr(VI) binding via electrostatic interactions and ligand exchange .

- The 4-quinolinyl groups in the target compound may enhance π-π interactions with aromatic pollutants or biomolecules .

Thermodynamic and Solubility Properties

- CO₂ Absorption: Aqueous N,N-dimethyl-1,6-hexanediamine (2.55 mol/L) absorbs twice as much CO₂ as monoethanolamine (MEA) at 30°C, attributed to the dual amine sites facilitating carbamate formation . Quinoline substituents, being hydrophobic, may reduce aqueous solubility but improve organic-phase applications.

- Thermodynamics of Adsorption: AF-MCTS-4 (1,6-hexanediamine-modified chitosan) exhibits an endothermic adsorption process (ΔH > 0) for Cr(VI), with ΔG values ranging from -10.2 to -12.5 kJ/mol, indicating spontaneity . Similar studies on quinoline derivatives are lacking but hypothesized to follow comparable trends.

Table 2: Adsorption Performance of Selected Diamine-Modified Materials

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.